2-(4-Hydroxyphenyl)propane-1,3-diol
Description
Contextualization within Propane-1,3-diol Chemistry and Aromatic Diols
2-(4-Hydroxyphenyl)propane-1,3-diol belongs to the broader classes of propane-1,3-diols and aromatic diols. Propane-1,3-diol is a simple, colorless, and viscous liquid that is miscible with water. thechemistryjournal.comwikipedia.org It serves as a fundamental building block in the synthesis of polymers like polytrimethylene terephthalate (B1205515) and is also utilized as a solvent and antifreeze. wikipedia.orgnih.gov The presence of two hydroxyl groups allows for extensive hydrogen bonding and reactivity. thechemistryjournal.com
Aromatic diols, characterized by having hydroxyl groups attached to an aromatic ring system, are crucial intermediates in organic synthesis. They are used in the production of polymers, pharmaceuticals, and fragrances. google.com The specific positioning of the hydroxyl groups on the aromatic ring and any aliphatic side chains significantly influences the molecule's physical and chemical properties. The study of the adsorption mechanisms of aromatic and aliphatic diols on surfaces like titanium dioxide reveals the varied ways these molecules can interact, which is important for applications in materials science. rsc.org
Significance as a Scaffold in Organic Synthesis and Natural Product Chemistry
The structural framework of this compound, combining a reactive diol with a phenolic group, makes it a valuable scaffold in organic synthesis. Its hydroxyl groups can undergo various chemical transformations, including oxidation, reduction, and substitution, rendering it a versatile intermediate for creating more complex molecules.
In the realm of natural products, this compound has been identified in the bark of the Japanese yew, Taxus cuspidata, following the extraction of paclitaxel. Its isolation from a natural source underscores its potential as a lead compound for the development of new therapeutic agents. The core structure is also present in more complex natural products, such as those isolated from Hydnocarpus anthelminthica and Crataegus pinnatifida, although often with additional substitutions on the aromatic ring. The synthesis of related phenolic propane-1,2- and 1,3-diols has been explored as intermediates for creating immobilized chelatants, highlighting the utility of this structural motif. researchgate.net
Overview of Current Academic Research Trajectories for the Compound
Current research on this compound and its analogs is multifaceted. One significant area of investigation is its potential biological activities. Studies have explored its antioxidant properties, with research indicating its ability to scavenge reactive oxygen and nitrogen species, thereby protecting cells from oxidative stress. The compound's interactions with enzymes and its influence on cell signaling pathways are also of interest to researchers.
Furthermore, the synthesis of derivatives of this compound is an active area of research. For example, vanillin-derived aromatic diols have been used to prepare sustainable polyesters and polyurethanes. mdpi.com The development of new synthetic methods, such as the synthesis of 2-phenyl-1,3-propanediol, provides pathways to a wider range of related compounds with potentially useful properties. google.com
Stereochemical Considerations and Enantiomeric Forms
The central carbon atom of this compound, which is bonded to the hydroxyl group, the two hydroxymethyl groups, and the phenyl group, is a prochiral center. This means that while the molecule itself is not chiral, the substitution of one of the two hydroxymethyl groups would create a chiral center.
The synthesis of related chiral diols, such as (1R,2S)-1-(4-hydroxyphenyl)propane-1,2-diol, which has been reported in Narvalina domingensis, highlights the importance of stereochemistry in the biological activity of such compounds. nih.gov The specific spatial arrangement of the hydroxyl and phenyl groups can significantly impact how the molecule interacts with biological targets. The synthesis and study of specific stereoisomers, such as the threo and erythro forms of related bis-aryl propane-1,3-diols, are crucial for understanding structure-activity relationships, even if some of these isomers have been found to lack significant cytotoxicity.
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 203303-03-1 | C₉H₁₂O₃ | 168.19 bldpharm.combiosynth.com | 90-91 sigmaaldrich.com |
| Propane-1,3-diol | 504-63-2 | C₃H₈O₂ | 76.09 nih.gov | -27 wikipedia.org |
| 2,2-Bis(4-hydroxyphenyl)propane (Bisphenol A) | 80-05-7 | C₁₅H₁₆O₂ | 228.29 sigmaaldrich.com | 155 sigmaaldrich.com |
| (1R,2S)-1-(4-hydroxyphenyl)propane-1,2-diol | Not Available | C₉H₁₂O₃ | 168.19 nih.gov | Not Available |
Table 2: Research Applications and Findings for this compound and Analogs
| Compound/Analog | Research Area | Key Findings |
| This compound | Natural Product Chemistry | Isolated from Taxus cuspidata bark. |
| This compound | Antioxidant Studies | Exhibits potential to scavenge reactive oxygen species. |
| Vanillin-derived aromatic diols | Polymer Chemistry | Used to synthesize bio-based polyesters and polyurethanes. mdpi.com |
| Phenolic propane-1,2- and 1,3-diols | Materials Science | Synthesized as intermediates for immobilized chelatants. researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
2-(4-hydroxyphenyl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-5-8(6-11)7-1-3-9(12)4-2-7/h1-4,8,10-12H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQCBEWNAYWDNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801293183 | |
| Record name | 2-(4-Hydroxyphenyl)-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801293183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203303-03-1 | |
| Record name | 2-(4-Hydroxyphenyl)-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203303-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Hydroxyphenyl)-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801293183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-hydroxyphenyl)propane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Chemical Transformations of 2 4 Hydroxyphenyl Propane 1,3 Diol
Established Chemical Synthesis Routes
The synthesis of 2-(4-hydroxyphenyl)propane-1,3-diol is accessible through several well-established chemical pathways, primarily involving the transformation of functionalized aromatic precursors. These methods focus on the strategic construction of the propane-1,3-diol moiety attached to the 4-hydroxyphenyl ring.
Approaches Involving Aldehydic or Ketonyl Precursors
A prevalent strategy for synthesizing the title compound begins with commercially available phenolic aldehydes or ketones. These methods typically involve a carbon-carbon bond-forming reaction followed by reduction steps.
One common approach utilizes 4-hydroxybenzaldehyde (B117250) as the starting material. The synthesis proceeds via an aldol (B89426) condensation reaction with a two-carbon nucleophile, followed by reduction of the resulting carbonyl and alkene functionalities. A typical sequence involves:
Aldol Condensation: Reaction of 4-hydroxybenzaldehyde with acetone (B3395972) in the presence of a base to form a chalcone-like intermediate.
Reduction: Subsequent reduction of the ketone and potentially the double bond of the α,β-unsaturated ketone intermediate yields the saturated diol.
Alternatively, 4-hydroxyacetophenone can serve as the precursor. This route involves a series of reactions that may include hydroxymethylation followed by reduction to furnish the desired 1,3-diol structure. A key transformation is the reduction of the ketonyl group and the introduction of the second hydroxyl group.
Strategies for Constructing the Propane-1,3-diol Moiety
The core challenge in synthesizing this compound is the efficient construction of the propane-1,3-diol unit on the phenolic ring. Beyond the aldol-type strategies, other methods focus on the reduction of appropriately substituted three-carbon chains.
One effective method involves the reduction of malonic acid derivatives. For instance, diethyl (4-hydroxyphenyl)malonate can be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield this compound. This approach offers a direct route from a C₃-dicarbonyl precursor to the diol.
Another strategy involves the esterification of a phenolic precursor followed by reduction. This two-step route provides a versatile method for obtaining the diol. The general process for forming the parent compound, 1,3-propanediol (B51772), includes the hydration of acrolein or the hydroformylation of ethylene (B1197577) oxide to 3-hydroxypropionaldehyde, which is then hydrogenated. wikipedia.org These fundamental industrial processes provide a conceptual basis for constructing the propane-1,3-diol moiety, although their direct application to more complex phenolic substrates requires careful adaptation.
Regioselective Functionalization of the Phenolic Ring
The presence of three hydroxyl groups in this compound—one phenolic and two aliphatic—necessitates regioselective control in many chemical transformations. The phenolic hydroxyl group exhibits higher acidity compared to the aliphatic hydroxyls of the diol, allowing for selective reactions.
Selective methylation of the phenolic hydroxyl can be achieved using reagents like methyl iodide (CH₃I) in the presence of a mild base such as potassium carbonate (K₂CO₃). This reaction proceeds preferentially at the phenolic position to yield 2-(4-methoxyphenyl)propane-1,3-diol. For more complex syntheses where the diol functionality needs to be preserved while other transformations are carried out, protection of the hydroxyl groups is crucial. The use of benzyl (B1604629) chloride (BnCl) under phase-transfer catalysis conditions can selectively protect the hydroxyl groups for subsequent synthetic steps.
Green Chemistry Principles in Synthesis Optimization
Modern synthetic chemistry increasingly emphasizes the incorporation of green chemistry principles to reduce environmental impact and improve efficiency. In the synthesis of this compound and related compounds, this includes the use of biocatalysis and renewable feedstocks.
Biotransformation techniques, which employ microbial systems or isolated enzymes, represent a promising green alternative to traditional chemical methods. These processes can offer high selectivity under mild reaction conditions. A notable parallel is the industrial production of the parent molecule, 1,3-propanediol, from glucose using genetically modified strains of E. coli. This bio-based process is reported to consume 40% less energy than conventional petrochemical routes, highlighting the potential of biotechnology in producing diols sustainably. Similar strategies are being explored for the synthesis of functionalized diols like the title compound, starting from renewable aromatic precursors.
Asymmetric Synthesis and Stereocontrol Approaches
The 2-position of this compound is a prochiral center, meaning the molecule can be selectively functionalized to generate chiral, enantiomerically enriched products. Asymmetric desymmetrization is a powerful strategy to achieve this, theoretically allowing for quantitative yields of a single enantiomer. dicp.ac.cn
Non-enzymatic methods often provide a broad substrate scope for this transformation. dicp.ac.cn One successful approach involves the use of chiral organocatalysts. For example, a bench-stable chiral 9-hydroxy-9,10-boroxarophenanthrene catalyst has been used for the highly enantioselective desymmetrization of 2-aryl-1,3-diols. dicp.ac.cn This catalyst forms a defined six-membered anionic complex with the diol, enabling nucleophilic activation and discrimination between the two enantiotopic hydroxyl groups. dicp.ac.cn This method yields monoalkylated products with high enantiomeric ratios (≥95:5) for a variety of 2-aryl-1,3-propanediols. dicp.ac.cn
| Catalyst System | Substrate Type | Transformation | Key Feature |
| Chiral 9-hydroxy-9,10-boroxarophenanthrene | 2-Aryl-1,3-diols | Enantioselective monoalkylation | Forms a defined chairlike six-membered anionic complex, leading to high enantioselectivity. dicp.ac.cn |
| C₂-symmetric chiral pyrrolidinopyridines (PPY) | meso-Diols | Enantioselective acylation | Effective for the kinetic resolution of racemic diols and asymmetric desymmetrization. beilstein-journals.org |
| Dinuclear asymmetric zinc catalyst | meso-Diols | Enantioselective acylation | Uses vinyl benzoate (B1203000) as an effective acyl transfer agent. organic-chemistry.org |
Biocatalytic Desymmetrization of Prochiral Diols
Enzymatic methods provide an excellent alternative for the asymmetric desymmetrization of diols, often proceeding with very high enantioselectivity under mild conditions. Lipases are particularly well-suited for this purpose.
A well-established chemoenzymatic route involves the desymmetrization of prochiral 1,3-diamines, a class of compounds structurally related to 1,3-diols, using lipase (B570770) from Pseudomonas cepacia (often referred to as Burkholderia cepacia). nih.gov This process utilizes diallyl carbonate as an acylating agent to produce optically active amino carbamates. nih.gov This principle is directly applicable to prochiral diols. The enzymatic acylation of one of the two enantiotopic hydroxyl groups leads to a monoester and leaves the other hydroxyl group free, creating a chiral molecule. The high degree of stereocontrol afforded by enzymes makes this a valuable method for accessing optically active building blocks for further synthesis.
Enantioselective Access to Chiral Intermediates
The synthesis of enantiomerically pure this compound and its derivatives is of significant interest due to the prevalence of chiral diols in biologically active molecules and as chiral ligands in asymmetric synthesis. nih.govacs.org While a direct enantioselective synthesis of this compound is not extensively documented, several established methodologies for the asymmetric synthesis of 1,3-diols can be applied to obtain its chiral intermediates.
One prominent strategy involves the asymmetric aldol reaction . nih.gov This approach would utilize a chiral auxiliary or an organocatalyst to control the stereochemical outcome of the condensation between a derivative of 4-hydroxybenzaldehyde and a suitable two-carbon nucleophile. For instance, a proline-derived organocatalyst in the presence of a copper(II) triflate additive has been successfully employed for the asymmetric aldol reaction between various aldehydes and ketones, yielding chiral 1,3-keto alcohols with high enantiomeric excess (>99% ee). acs.orgnih.gov Subsequent stereoselective reduction of the ketone functionality would furnish the desired chiral 1,3-diol.
Another powerful technique is enzymatic kinetic resolution . This method takes advantage of the stereoselectivity of enzymes, such as lipases, to differentiate between the enantiomers of a racemic mixture. nih.gov For racemic 1,3-diols, a lipase can selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. Novozym® 435, a commercially available lipase, has demonstrated high efficiency in the chemo-, regio-, and enantioselective transesterification of 1-aryl-2,2-dimethyl-1,3-propanediols. researchgate.net This enzymatic approach offers a practical route to optically enriched propanediol (B1597323) derivatives.
Furthermore, dynamic kinetic asymmetric transformation (DYKAT) presents a more advanced approach, combining enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. nih.gov This process can theoretically convert a racemic mixture entirely into a single enantiomer of the product. A combination of enzymatic transesterification, ruthenium-catalyzed epimerization, and intramolecular acyl migration has been shown to be effective for the synthesis of enantiomerically pure syn-1,3-diacetates from racemic mixtures of 1,3-diols. nih.gov
A modular method for the synthesis of enantioenriched 1,3-diols has also been developed using a photo-redox/nickel dual catalysis system. nih.gov This approach utilizes readily available 1,3-propanediol and an aryl halide, proceeding through a C(sp³)–H functionalization mechanism. nih.gov By temporarily masking the diol as an acetonide, selective arylation can be achieved, followed by deprotection to yield the chiral 1,3-diol. nih.gov
Table 1: Potential Enantioselective Strategies for Chiral this compound Intermediates
| Methodology | Key Reagents/Catalysts | Intermediate Product | Potential Advantages |
| Asymmetric Aldol Reaction | Proline-derived organocatalyst, Cu(OTf)₂ | Chiral 3-hydroxy-2-(4-hydroxyphenyl)propanal or derivative | High enantioselectivity (>99% ee reported for similar systems). acs.orgnih.gov |
| Enzymatic Kinetic Resolution | Lipase (e.g., Novozym® 435), Acyl donor | Enantiomerically enriched monoacetate and unreacted diol | Mild reaction conditions, high chemo- and enantioselectivity. researchgate.net |
| Dynamic Kinetic Asymmetric Transformation | Lipase, Ruthenium catalyst, Acyl donor | Single enantiomer of a diacetate derivative | High theoretical yield (up to 100%), excellent enantioselectivity. nih.gov |
| Photo-redox/Nickel Dual Catalysis | Photocatalyst, Nickel catalyst, Aryl halide | Enantiomerically enriched 2-aryl-1,3-propanediol | Modular approach, utilizes simple starting materials. nih.gov |
Chemical Reactivity and Derivatization Strategies
The presence of two distinct types of hydroxyl groups (aliphatic and phenolic) and an aromatic ring makes this compound a versatile scaffold for chemical modifications.
The primary and secondary hydroxyl groups in the propane-1,3-diol moiety readily undergo a variety of common transformations.
Esterification and Acylation: These hydroxyl groups can be esterified or acylated using acid chlorides, anhydrides, or carboxylic acids under appropriate catalytic conditions. For instance, selective acylation can often be achieved due to the different reactivities of the primary and secondary alcohols. Peptide-based catalysts have been shown to facilitate regioselective acylation of diols, offering a method for controlled modification. researchgate.net
Etherification: The formation of ethers can be accomplished through reactions such as the Williamson ether synthesis, which involves deprotonation of the hydroxyl group followed by reaction with an alkyl halide.
Oxidation: The primary and secondary alcohols can be oxidized to the corresponding aldehydes, ketones, or carboxylic acids using a range of oxidizing agents. The choice of oxidant allows for control over the oxidation state of the final product.
Derivatization for Analysis: The hydroxyl groups can be derivatized to enhance their detectability in analytical techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.net Common derivatizing agents include acyl chlorides and silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net
Table 2: Representative Reactions of the Hydroxyl Groups
| Reaction Type | Reagent(s) | Product Type |
| Esterification | Acetic anhydride, pyridine | Diacetate derivative |
| Silylation | BSTFA | Bis(trimethylsilyl) ether |
| Oxidation (Primary OH) | PCC, PDC | Aldehyde |
| Oxidation (Secondary OH) | Swern or Dess-Martin oxidation | Ketone |
Functional Group Transformations on the Aromatic Nucleus
The phenolic hydroxyl group and the aromatic ring itself provide additional sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.
Phenolic Hydroxyl Group Reactions: The phenolic hydroxyl group is more acidic than the aliphatic hydroxyl groups, allowing for selective reactions.
Etherification: Selective etherification of the phenolic hydroxyl can be achieved under milder basic conditions compared to the aliphatic alcohols.
Esterification: The phenolic hydroxyl can be acylated to form a phenyl ester.
Derivatization: The phenolic hydroxyl is a key site for derivatization to modulate the biological activity of the molecule. nih.gov For instance, the synthesis of alkyl carbonate derivatives of natural phenols has been shown to enhance their antioxidant properties. nih.gov
Electrophilic Aromatic Substitution: The hydroxyl group is an activating, ortho-, para-directing group, facilitating electrophilic substitution on the aromatic ring.
Halogenation: Bromination or chlorination can introduce halogen atoms at the positions ortho to the hydroxyl group.
Nitration: Reaction with nitric acid can lead to the introduction of a nitro group.
Friedel-Crafts Reactions: Alkylation and acylation of the aromatic ring can be performed, although the presence of the hydroxyl group can sometimes interfere with the Lewis acid catalyst.
These transformations allow for the synthesis of a wide array of derivatives of this compound with potentially altered physical, chemical, and biological properties.
Biosynthesis and Natural Occurrence of 2 4 Hydroxyphenyl Propane 1,3 Diol
Isolation and Characterization from Biological Sources
The identification of 2-(4-hydroxyphenyl)propane-1,3-diol in the plant kingdom is a result of meticulous phytochemical investigations. These studies involve the extraction, separation, and structural elucidation of compounds from various plant tissues.
Identification in Plant Extracts
While a broad range of phenylpropanoids are distributed throughout the plant world, the specific isolation of this compound has been documented in select species.
Broussonetia papyrifera (Paper Mulberry): Research on the fruits of Broussonetia papyrifera has led to the isolation of stereoisomers of this compound, namely erythro-1-(4-hydroxyphenyl)glycerol and threo-1-(4-hydroxyphenyl)glycerol. The presence of these isomers strongly indicates the natural occurrence of the parent compound in this plant. The isolation process typically involves solvent extraction of the plant material, followed by chromatographic techniques to separate the individual components.
Taxus cuspidata (Japanese Yew) and Ficus pumila (Creeping Fig): While the direct isolation of this compound has not been explicitly reported for Taxus cuspidata and Ficus pumila, both species are known to produce a variety of phenylpropanoid derivatives. mdpi.comnih.gov Phytochemical studies on Taxus cuspidata have primarily focused on the isolation of taxane (B156437) diterpenoids, but the presence of other phenylpropanoids is acknowledged. nih.gov Similarly, Ficus pumila has been shown to contain various phenolic compounds, including phenylpropanoids, in its stems, leaves, and fruits. mdpi.comresearchgate.netresearchgate.net The biosynthetic machinery for producing phenylpropanoids is therefore present in these plants, suggesting the potential for the formation of this compound, even if it has not yet been identified.
Classification within Phenylpropanoids, Lignans (B1203133), and Stilbenoids
Based on its chemical structure, this compound is definitively classified as a phenylpropanoid. wikipedia.org This class of natural products is characterized by a C6-C3 skeleton, consisting of a benzene (B151609) ring (C6) attached to a three-carbon propane (B168953) side chain (C3). wikipedia.org
Phenylpropanoids are precursors to a vast array of other natural products, including lignans and stilbenoids. wikipedia.orgnih.gov Lignans are formed by the dimerization of two phenylpropanoid units. While this compound is a monomeric phenylpropanoid, it shares a common biosynthetic origin with the monolignols that form lignans. Stilbenoids, another class of phenolic compounds, also derive from the phenylpropanoid pathway. The central role of the phenylpropanoid pathway underscores the biochemical relationship between these different classes of compounds.
Proposed Biosynthetic Pathways and Precursor Utilization
The formation of this compound in plants is believed to occur through the well-established phenylpropanoid and monolignol pathways.
General Phenylpropanoid and Monolignol Pathways
The biosynthesis of phenylpropanoids begins with the amino acid L-phenylalanine. frontiersin.org A series of enzymatic reactions converts L-phenylalanine into p-coumaric acid, a key intermediate. wikipedia.orgbanglajol.inforesearchgate.net This initial sequence of reactions is a cornerstone of secondary metabolism in plants. frontiersin.orgmdpi.comfrontiersin.org
From p-coumaric acid, the pathway can branch to produce a variety of compounds. One major branch leads to the formation of monolignols, such as p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. wikipedia.org These monolignols are the primary building blocks of lignin (B12514952), a complex polymer that provides structural support to plants. researchgate.net Given the structural similarity, it is highly probable that this compound is synthesized via a modification of the monolignol biosynthetic pathway.
Enzymatic Steps in its Natural Formation
The precise enzymatic steps leading from p-coumaric acid to this compound have not been fully elucidated for this specific compound. However, based on known biochemical reactions within the phenylpropanoid pathway, a plausible sequence can be proposed:
Activation of p-Coumaric Acid: The carboxylic acid group of p-coumaric acid is typically activated to a thioester, p-coumaroyl-CoA, by the enzyme 4-coumarate-CoA ligase (4CL).
Reduction to an Aldehyde: The activated carboxyl group is then reduced to an aldehyde, forming p-coumaraldehyde. This reaction is catalyzed by a cinnamoyl-CoA reductase (CCR).
Reduction to an Alcohol: The aldehyde is further reduced to an alcohol, p-coumaryl alcohol, by a cinnamyl alcohol dehydrogenase (CAD).
Dihydroxylation of the Propene Side Chain: To form this compound from p-coumaryl alcohol, the double bond in the propenyl side chain must be hydrated to form a diol. This could potentially occur through the action of a hydratase or a dioxygenase enzyme, resulting in the addition of two hydroxyl groups across the double bond. The exact enzymes responsible for this final conversion in plants are a subject for further research.
Microbial Biotransformation and Production Routes
While the natural occurrence of this compound is plant-derived, the potential for microbial synthesis is an area of growing interest. The microbial production of bulk chemicals is often more sustainable and scalable than extraction from natural sources.
Currently, there is extensive research on the microbial production of 1,3-propanediol (B51772), a structurally simpler diol lacking the phenyl group. nih.gov Engineered microorganisms, such as Escherichia coli and various yeast species, have been developed to produce 1,3-propanediol from renewable feedstocks like glycerol (B35011) and glucose. nih.gov
The biotransformation of phenylpropanoid compounds by microorganisms is also well-documented. For instance, some microbes can convert p-coumaric acid into other valuable chemicals like p-hydroxystyrene. umn.edu This demonstrates that microorganisms possess enzymes capable of modifying the side chains of phenylpropanoids.
Therefore, it is conceivable that a microbial strain could be engineered to produce this compound. This could be achieved by introducing the relevant plant biosynthetic genes into a suitable microbial host or by discovering and optimizing native microbial enzymes that can perform the necessary transformations on a phenylpropanoid precursor like p-coumaric acid. However, to date, specific reports on the microbial production of this compound are lacking.
Role of Microorganisms in Related 1,3-Propanediol Biosynthesis
The microbial production of 1,3-propanediol is a well-established biotechnological process, primarily utilizing glycerol as a substrate. A variety of microorganisms are known to naturally produce 1,3-propanediol. These include bacteria from the genera Klebsiella, Clostridium, Citrobacter, Enterobacter, and Lactobacillus. nih.gov These microorganisms ferment glycerol through a two-step enzymatic pathway.
The process is particularly notable in species like Klebsiella pneumoniae, Clostridium butyricum, and Citrobacter freundii. nih.govnih.gov These bacteria can efficiently convert glycerol, a byproduct of biodiesel production, into 1,3-propanediol, making it a "green" alternative to chemical synthesis. nih.gov The core of this capability lies in a specific set of genes that code for the necessary enzymes.
| Microorganism Genus | Role in 1,3-Propanediol Biosynthesis |
| Klebsiella | Contains species known for efficient glycerol fermentation to 1,3-propanediol. nih.govnih.gov |
| Clostridium | Includes species that are natural producers of 1,3-propanediol from glycerol. nih.gov |
| Citrobacter | Harbors species capable of converting glycerol to 1,3-propanediol. nih.govnih.gov |
| Enterobacter | Some species can synthesize 1,3-propanediol through glycerol conversion. nih.govresearchgate.net |
| Lactobacillus | Certain species produce 1,3-propanediol from glycerol, often requiring a supplementary carbon source. nih.govresearchgate.net |
Enzymatic Systems Involved in Hydroxylation and Reduction
The formation of a diol, which contains two hydroxyl groups, fundamentally involves oxidation (hydroxylation) and reduction reactions. nih.gov In the context of this compound, the introduction of hydroxyl groups onto an aromatic precursor is a key step.
Hypothetical Biosynthetic Steps:
The biosynthesis of this compound could be envisioned to start from the aromatic amino acid L-phenylalanine, a primary metabolite in plants and microorganisms. wikipedia.org The general phenylpropanoid pathway provides a well-understood framework for the initial steps. nih.gov
Deamination: The pathway would likely begin with the enzyme phenylalanine ammonia-lyase (PAL) , which catalyzes the removal of an amino group from L-phenylalanine to form cinnamic acid. nih.govwikipedia.org
Hydroxylation: The cinnamic acid would then undergo hydroxylation at the para-position of the phenyl ring to yield p-coumaric acid. This reaction is typically catalyzed by cinnamic acid 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase. nih.gov
Activation: The p-coumaric acid is then activated by 4-coumarate:CoA ligase (4CL) to form p-coumaroyl-CoA. nih.gov
From p-coumaroyl-CoA, a series of reduction steps would be necessary to form the propane-1,3-diol side chain. This would likely involve reductases , which are enzymes that catalyze reduction reactions. For instance, a carboxylic acid reductase (CAR) could reduce the carboxylic acid group to an aldehyde. This aldehyde could then be further reduced to an alcohol by an alcohol dehydrogenase (ADH) . The formation of the second hydroxyl group on the propane side chain would require additional specific hydroxylation and reduction steps, potentially involving enzymes analogous to those in other diol biosynthesis pathways.
Enzymes in Related 1,3-Propanediol Biosynthesis:
The microbial conversion of glycerol to 1,3-propanediol involves two key enzymes:
Glycerol dehydratase (GDHt): This enzyme catalyzes the conversion of glycerol to 3-hydroxypropionaldehyde (3-HPA). nih.govresearchgate.net
1,3-propanediol oxidoreductase (PDOR): This enzyme then reduces 3-HPA to 1,3-propanediol. nih.govresearchgate.net
While these specific enzymes act on glycerol, the principle of a dehydratase followed by a reductase highlights a common strategy in diol biosynthesis that could be adapted for more complex molecules.
Enzymatic Systems for Aromatic Modification:
The formation of the 4-hydroxyphenyl group is a common feature in the biosynthesis of many natural products. wikipedia.org The hydroxylation of aromatic rings is often carried out by hydroxylases , particularly cytochrome P450 monooxygenases. nih.gov The reduction of side chains attached to aromatic rings is catalyzed by various ketoreductases and alcohol dehydrogenases , which are prevalent in microbial metabolic pathways. nih.govnih.gov
| Enzyme Class | Potential Role in this compound Biosynthesis |
| Phenylalanine ammonia-lyase (PAL) | Initiates the pathway by converting L-phenylalanine to cinnamic acid. nih.govwikipedia.org |
| Cinnamic acid 4-hydroxylase (C4H) | Introduces the hydroxyl group onto the phenyl ring to form p-coumaric acid. nih.gov |
| 4-coumarate:CoA ligase (4CL) | Activates p-coumaric acid for further modification. nih.gov |
| Carboxylic acid reductase (CAR) | Could be involved in the reduction of the carboxylic acid side chain. frontiersin.org |
| Alcohol dehydrogenase (ADH) | Likely participates in the final reduction steps to form the diol. frontiersin.org |
| Ketoreductases | May play a role in the reduction of keto-intermediates in the side chain. nih.gov |
Mechanistic Investigations of Biological Activities of 2 4 Hydroxyphenyl Propane 1,3 Diol in Vitro and Cellular Studies
Molecular Interactions and Specific Target Engagement
The specific ways in which 2-(4-hydroxyphenyl)propane-1,3-diol interacts with biological molecules at the molecular level are crucial to understanding its activity. These interactions include the formation of hydrogen and halogen bonds and the modulation of enzyme functions.
Influence on Enzyme Activity and Allosteric Modulation
Studies have shown that compounds structurally related to this compound can act as potent inhibitors of enzymes. For example, 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC) is a powerful, time-dependent, and reversible inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov This inhibition occurs through the formation of an HPPD-inhibitor complex that slowly dissociates, leading to the recovery of enzyme activity. nih.gov The inhibition of HPPD by NTBC is a time-dependent process, with a significant reduction in enzyme activity observed within seconds. nih.gov At a concentration of 100 nM, NTBC can inhibit approximately 90% of the enzyme's activity. nih.gov Another analogue, 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione (CMBC), also demonstrates a similar rate of HPPD inactivation. nih.gov While these findings are for related compounds, they suggest that this compound may also possess the ability to modulate enzyme activity, a hypothesis that warrants further investigation.
Antioxidant and Free Radical Scavenging Mechanisms
A significant aspect of the biological activity of this compound is its antioxidant potential. This has been evaluated through various in vitro assays and cellular studies.
In Vitro Assays (e.g., DPPH Radical Scavenging, H2O2-induced Impairment)
Studies on hydrogen peroxide (H2O2)-induced impairment are also crucial for understanding a compound's protective effects against oxidative damage. H2O2 is a reactive oxygen species that can lead to cellular damage. The ability of a compound to mitigate H2O2-induced impairment would further confirm its antioxidant capabilities.
Cellular Responses and Protective Mechanisms Against Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Antioxidants can protect cells against oxidative stress through various mechanisms. One such mechanism involves the detoxification of harmful molecules like 4-hydroxynonenal (B163490) (HNE), an aldehydic product of lipid peroxidation. nih.gov Glutathione (GSH) plays a crucial role in detoxifying HNE. nih.gov The antioxidant Bcl-2 has been shown to prevent apoptosis induced by oxidative stress and HNE, and cells expressing Bcl-2 exhibit higher levels of GSH and lower levels of HNE after oxidative stress. nih.gov While direct evidence for this compound is not present in the search results, its potential as a phenolic antioxidant suggests it could contribute to cellular protection against oxidative stress by scavenging free radicals and potentially influencing protective cellular pathways.
Modulation of Cellular Pathways and Biochemical Processes
The biological effects of this compound may also be mediated through its influence on various cellular signaling pathways and biochemical processes. Flavonoids, a class of compounds with structural similarities to this compound, have been shown to modulate signaling pathways such as the ERK/p42/p44 MAPK pathway, which is involved in cell growth, differentiation, and survival. nih.gov For instance, some flavonoids can depress the activation of SAPK/JNK and p38 MAPK pathways. nih.gov
Furthermore, compounds with similar structural motifs have been observed to induce the mitochondrial apoptotic pathway by regulating the expression of proteins like Bax and Bcl-2 and activating caspase-3. nih.gov They can also inhibit the phosphorylation of downstream signaling proteins such as ERK1/2, p38, and JNK. nih.gov These findings suggest that this compound could potentially modulate similar cellular pathways, thereby influencing processes like cell proliferation, apoptosis, and inflammatory responses. However, direct experimental evidence for the specific effects of this compound on these pathways is needed to confirm these possibilities.
Interaction with Sphingolipid Metabolism and Ceramide Homeostasis
Direct studies detailing the interaction of this compound with sphingolipid metabolism and ceramide homeostasis are not extensively documented in publicly available literature. Sphingolipids are a critical class of lipids involved in both cellular structure and signaling. nih.govresearchgate.net The central molecule in this metabolism is ceramide, which plays a pivotal role in cellular processes including apoptosis, cell cycle regulation, and responses to cellular stress. nih.govnih.gov
Given that many phenolic compounds and their metabolites can influence cellular lipid pathways, it is plausible that this compound could interact with this system. However, specific research to confirm and characterize such interactions, for instance, by measuring its effect on the activity of enzymes like ceramidase or sphingomyelinase, or by quantifying changes in cellular ceramide levels following exposure, is required. mdpi.com The regulation of ceramide and its counterpart, sphingosine-1-phosphate (S1P), is crucial for maintaining cellular homeostasis, and disruptions can lead to various pathological conditions. nih.gov
Influence on Related Metabolic Enzymes
There is limited direct evidence of this compound's influence on specific metabolic enzymes. However, studies on structurally analogous compounds provide a basis for potential activity. For instance, research on the C1 (reductase) subunit of 4-hydroxy-phenylacetate (4-HPA) 3-hydroxylase from Acinetobacter baumannii demonstrated that various hydroxyphenyl analogues can act as allosteric modulators. nih.gov This enzyme catalyzes NADH oxidation, and its activity is strongly activated by 4-HPA. nih.gov
A study systematically tested a series of phenolic compounds for their ability to activate the C1 subunit. While this compound was not specifically tested, related molecules were evaluated, showing a range of effects from strong activation to minimal influence. nih.gov This highlights the principle that small changes in the side chain attached to the 4-hydroxyphenyl group can significantly alter biological activity. nih.gov The potential for this compound to influence enzymes is rooted in its structure, which allows for interactions with enzyme active or allosteric sites.
Table 1: Allosteric Activation of Reductase C1 by Various Hydroxyphenyl Analogues This table is based on data for related compounds to illustrate potential interactions, as direct data for this compound is not available.
| Compound | Relative Activation of NADH Oxidation |
|---|---|
| 4-Hydroxyphenylacetate (4-HPA) | Strong |
| 3-Hydroxyphenylacetate (3-HPA) | Moderate-Strong |
| 3-(4-Hydroxyphenyl)propionate | Moderate |
| 4-Hydroxy-3-methoxyphenylacetate | Moderate |
| 2-Hydroxyphenylacetate (2-HPA) | Weak / No Effect |
Source: Adapted from findings on the allosteric activation of Acinetobacter baumannii reductase C1. nih.gov
Other Identified Cellular Responses (e.g., anti-inflammatory cascades from related compounds)
While specific data on the cellular responses to this compound is scarce, the broader family of phenolic compounds, including those with similar structural motifs, is known to possess various biological activities, including anti-inflammatory and antioxidant effects. For example, raspberry ketone, which shares the 4-hydroxyphenyl group but has a different side chain (4-(4-hydroxyphenyl)-2-butanone), has been investigated for its effects on metabolism and cardiovascular parameters. mdpi.com
Derivatives of 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione have been synthesized and shown to possess potent anticancer activity, inducing apoptosis in human breast cancer cells. nih.gov These findings, although from more complex and structurally distinct molecules, underscore the potential of the 4-hydroxyphenyl moiety as a pharmacophore for eliciting significant cellular responses. The specific cellular effects of this compound itself, however, remain to be elucidated through direct experimental investigation.
Structure-Activity Relationship (SAR) Studies for Biological Effects
Formal structure-activity relationship (SAR) studies focused specifically on this compound are not well-documented. However, SAR principles can be inferred from research on related classes of compounds. SAR studies are crucial for optimizing the biological activity of a lead compound by identifying which chemical groups are essential for its effects. nih.govresearchgate.net
For phenylpropanoid derivatives, key structural features that can be modified to probe SAR include:
The Phenyl Ring: The position and nature of substituents on the aromatic ring are critical. For example, the hydroxyl group at the C4 position is a common feature in many bioactive phenolic compounds and is often crucial for activity. Adding or moving other groups, like methoxy (B1213986) groups, can significantly alter potency and selectivity. nih.gov
The Propane (B168953) Chain: The length, rigidity, and substitution pattern of the linker connecting the phenyl ring can influence how the molecule fits into a biological target. For this compound, the diol functionality offers sites for hydrogen bonding and potential for derivatization.
An example of SAR can be seen in studies of 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid derivatives, where modifications to an amide substituent dramatically influenced analgesic activity. mdpi.com Similarly, in chalcones, which feature a 1,3-diphenyl-2-propen-1-one core, modifications to both phenyl rings have been systematically explored to optimize antitumor activity. nih.gov
Table 2: Comparison of Structurally Related Phenylpropanoids and Analogues This table illustrates structural variations and their known context, highlighting the importance of specific chemical moieties for potential biological function.
| Compound Name | Structural Features | Reported Context / Activity |
|---|---|---|
| This compound | Propane-1,3-diol with a 4-hydroxyphenyl group at C2. | Isolated from Taxus cuspidata. Biological activity is understudied. |
| 2-(3-Methoxy-4-hydroxyphenyl)propane-1,3-diol | Addition of a methoxy group at C3 of the phenyl ring. | Isolated from Taxus cuspidata. No reported biological activity. |
| Raspberry Ketone [4-(4-hydroxyphenyl)-2-butanone] | Ketone group on a butane (B89635) chain instead of a diol on a propane chain. | Affects meal patterns and cardiovascular parameters in mice. mdpi.com |
These examples demonstrate that even subtle changes to the chemical structure can lead to significant differences in biological effects, forming the basis of SAR. Future studies on this compound and its synthetic analogues could systematically explore these relationships to uncover its pharmacological potential.
Applications of 2 4 Hydroxyphenyl Propane 1,3 Diol in Advanced Materials and As a Research Tool
Utilization as a Monomer in Polymer Synthesis and Material Science
In the realm of material science, 2-(4-hydroxyphenyl)propane-1,3-diol serves as a valuable monomer, a small molecule that can be chemically bonded together to form large, complex polymers. Its bifunctional nature, owing to the two hydroxyl groups, allows it to participate in step-growth polymerization reactions to create high-performance materials. sigmaaldrich.com
This compound is a suitable diol monomer for the synthesis of polyesters and a specific subclass known as polyarylates. researchgate.net The production of these polymers is typically achieved through polycondensation reactions. In this process, the diol is reacted with a dicarboxylic acid or, more commonly, a more reactive derivative like a diacyl chloride. researchgate.netresearchgate.net Each hydroxyl group on the this compound molecule reacts with a carboxylic acid group, forming an ester linkage and releasing a small molecule, such as water or hydrochloric acid, as a byproduct. The repetition of this linkage creates the long polymer chains that constitute the final material. mdpi.com Polyarylates, which incorporate aromatic rings in their backbone, are known for their excellent thermal stability and mechanical strength. researchgate.netresearchgate.net
Table 1: General Polycondensation Reaction for Polyester Synthesis This table illustrates the fundamental reaction for creating polyesters using a diol like this compound.
| Reactant A | Reactant B | Linkage Formed | Polymer Class |
|---|
The specific structure of this compound offers distinct advantages for designing novel polymer architectures with customized properties. Unlike more rigid bisphenol monomers such as Bisphenol A (BPA), the propane-1,3-diol segment of this monomer introduces greater flexibility into the polymer backbone. wikipedia.org This increased rotational freedom can lead to polymers with a lower glass transition temperature (Tg), improved solubility in common organic solvents, and enhanced processability. researchgate.net
Furthermore, the phenolic hydroxyl group and the aliphatic diol structure allow for copolymerization with a wide variety of other monomers. By strategically selecting co-monomers and controlling their ratios, material scientists can fine-tune the final properties of the polymer, such as its rigidity, thermal resistance, and optical clarity. researchgate.net This versatility enables the creation of a broad spectrum of materials, from amorphous and transparent plastics to semi-crystalline engineering thermoplastics. mdpi.com
Table 2: Influence of Monomer Structure on Polymer Properties This table outlines how structural features of this compound can be used to tailor polymer characteristics.
| Structural Feature | Potential Impact on Polymer Property | Rationale |
|---|---|---|
| Propane-1,3-diol Chain | Increased Flexibility, Lower Tg | Allows for more bond rotation in the polymer backbone compared to rigid linkers. |
| Phenyl Ring | Enhanced Thermal Stability, Rigidity | Aromatic groups contribute to chain stiffness and high-temperature performance. |
Role as a Chemical Scaffold for the Development of Compound Libraries
In medicinal chemistry and drug discovery, a chemical scaffold is a core molecular structure upon which various chemical groups can be attached to generate a collection of diverse compounds, known as a compound library. rsc.org this compound is an excellent candidate for use as a chemical scaffold due to its multiple, chemically distinct reactive sites. nih.gov These sites—the two primary hydroxyl groups and the aromatic phenyl ring—can be selectively modified through various chemical reactions.
For example, the hydroxyl groups can be esterified or etherified, while the aromatic ring can undergo reactions such as electrophilic substitution. By applying different reagents to these sites in a systematic or parallel synthesis approach, researchers can rapidly generate a large library of structurally related but diverse molecules. tarosdiscovery.com These libraries are then screened against biological targets (e.g., enzymes, receptors) to identify "hit" compounds with desired biological activity, which can serve as starting points for the development of new therapeutic agents.
Application as a Lignin (B12514952) Model Compound in Biomass Deconstruction Research
Lignin is a complex, heterogeneous aromatic polymer found in plant cell walls that provides structural support. nih.gov Its recalcitrance to degradation presents a major challenge in the conversion of biomass into biofuels and other valuable chemicals. nih.govnrel.gov To better understand the intricate mechanisms of lignin depolymerization, scientists study simpler "lignin model compounds" that possess the key chemical linkages and structural motifs found in the natural polymer. rsc.orgrsc.org
This compound represents a basic phenylpropane unit, which is a fundamental building block of lignin. researchgate.net While it lacks the common ether linkages (like the β-O-4 linkage) that connect these units in native lignin, it is invaluable for studying the degradation of the carbon-carbon backbones and the reactions involving the phenolic and alcohol functional groups under various chemical, thermal, or enzymatic conditions. rsc.org Research using such model compounds helps elucidate reaction pathways, test the efficacy of catalysts, and optimize conditions for breaking down complex lignin into useful aromatic chemicals. nrel.gov
Utility as a Research Probe in Biochemical and Enzymatic Pathway Studies
Small molecules are frequently used as research probes to investigate and characterize biochemical and enzymatic pathways. While direct studies utilizing this compound as a biochemical probe are not extensively documented, its structure is analogous to other diarylpropane compounds that have been shown to interact with biological systems. For instance, certain diarylpropane derivatives have been investigated as inhibitors of enzymes like tyrosinase, which is involved in melanin synthesis. nih.govresearchgate.net
Given its structure as a phenolic diol, this compound holds potential as a research tool for exploring the activity and substrate specificity of enzymes that process phenolic compounds or polyols. It could be used in studies of enzymes involved in lignin degradation by microorganisms, or in pathways related to the metabolism of plant-derived secondary metabolites. Its utility would be in helping to map metabolic pathways, identify enzyme function, and screen for new biocatalysts for industrial applications.
Analytical Methodologies for the Characterization and Quantification of 2 4 Hydroxyphenyl Propane 1,3 Diol
Advanced Spectroscopic Characterization (e.g., NMR, Mass Spectrometry, IR) for Structural Elucidation
Spectroscopic methods are indispensable for the unambiguous identification and structural characterization of 2-(4-hydroxyphenyl)propane-1,3-diol. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are employed.
¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The aromatic protons on the p-substituted benzene (B151609) ring typically appear as two distinct doublets. The protons of the methylene (-CH₂) and methine (-CH) groups in the propane-1,3-diol chain, as well as the hydroxyl (-OH) protons, will have characteristic chemical shifts and coupling patterns. In a typical ¹H NMR spectrum, hydroxyl and aliphatic protons are observed at specific chemical shifts (ppm). For instance, hydroxyl (-OH) protons might be seen around 2.86 ppm, while aliphatic -CH₂- protons could be observed at approximately 4.56 ppm. Aromatic protons generally appear in the range of 7.31–8.23 ppm researchgate.net.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show distinct signals for the aromatic carbons, with the carbon bearing the hydroxyl group being the most deshielded, and for the aliphatic carbons of the propane-1,3-diol side chain. Aromatic carbons are typically observed between 115.5 and 153.8 ppm researchgate.net.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| C1 (CH₂) | 3.5 - 3.8 | 60 - 65 |
| C2 (CH) | 3.9 - 4.2 | 70 - 75 |
| C3 (CH₂) | 3.5 - 3.8 | 60 - 65 |
| C4 (Aromatic C) | - | 130 - 135 |
| C5, C9 (Aromatic CH) | 7.0 - 7.3 (d) | 128 - 132 |
| C6, C8 (Aromatic CH) | 6.7 - 6.9 (d) | 115 - 118 |
| C7 (Aromatic C-OH) | - | 155 - 160 |
| OH (Phenolic) | 9.0 - 9.5 (s) | - |
| OH (Alcoholic) | 4.5 - 5.5 (t) | - |
Note: Predicted values are based on general principles of NMR spectroscopy and data for analogous compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, and to gain structural information through fragmentation patterns. For this compound (C₉H₁₂O₃), the monoisotopic mass is 168.07864 Da uni.lu. High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy.
Electron ionization (EI) would likely lead to significant fragmentation. The molecular ion peak [M]⁺ at m/z 168 might be observed, although it could be weak. Common fragmentation pathways for alcohols include the loss of a water molecule ([M-H₂O]⁺) and cleavage of C-C bonds adjacent to the oxygen atoms. In electrospray ionization (ESI), protonated [M+H]⁺ (m/z 169) or deprotonated [M-H]⁻ (m/z 167) ions are typically observed, along with adducts such as [M+Na]⁺ (m/z 191) uni.lu.
Interactive Data Table: Predicted ESI-MS Adducts and Fragments for this compound
| Adduct/Fragment | m/z (predicted) |
| [M+H]⁺ | 169.08592 |
| [M+Na]⁺ | 191.06786 |
| [M-H]⁻ | 167.07136 |
| [M+NH₄]⁺ | 186.11246 |
| [M+K]⁺ | 207.04180 |
Source: PubChem CID 14766145 uni.lu
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl groups, the aromatic ring, and the aliphatic C-H bonds.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Alcohol and Phenol) | Stretching | 3200 - 3550 | Strong, Broad |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |
| C-H (Aliphatic) | Stretching | 2850 - 2960 | Medium |
| C=C (Aromatic) | Stretching | 1500 - 1600 | Medium |
| C-O (Alcohol and Phenol) | Stretching | 1050 - 1250 | Strong |
| C-H (Aromatic) | Bending (out-of-plane) | 800 - 860 | Strong |
Note: The broadness of the O-H stretch is due to hydrogen bonding. specac.comvscht.czlibretexts.orglibretexts.org
Chromatographic Techniques for Isolation, Separation, and Purity Assessment (e.g., HPLC, GC-MS)
Chromatographic techniques are fundamental for the isolation of this compound from reaction mixtures or natural sources, for its separation from isomers and impurities, and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase (RP) HPLC method is typically suitable for this compound.
A common approach for similar phenylpropanoids involves using a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (e.g., water with a small amount of acid like formic or phosphoric acid to improve peak shape) sielc.com. Detection is often performed using a UV detector, set at a wavelength where the phenyl group shows strong absorbance (around 275-280 nm). For purity assessment, a gradient elution may be employed to separate potential impurities with different polarities. For mass spectrometry-compatible applications, volatile buffers like formic acid are used in the mobile phase sielc.com.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds. Due to the low volatility of diols, derivatization is generally required before GC-MS analysis. This process replaces the active hydrogen atoms of the hydroxyl groups with less polar, more volatile moieties.
Common derivatization methods for diols include:
Silylation: Reaction with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) ethers.
Acylation: Reaction with an acylating agent like trifluoroacetic anhydride (TFAA).
Esterification: For diols, reaction with phenylboronic acid can form a cyclic phenylboronate ester, which is a common method for the analysis of 1,2- and 1,3-diols chromforum.org.
After derivatization, the sample is injected into the GC, where it is separated on a capillary column (e.g., a DB-5 type column). The separated components then enter the mass spectrometer for detection and identification based on their mass spectra and retention times.
Quantitative Analytical Methods in Complex Biological Matrices (for mechanistic studies)
To understand the biological activity and mechanisms of action of this compound, it is essential to quantify its concentration in complex biological matrices such as plasma, urine, or cell lysates. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high sensitivity and selectivity.
The development of a quantitative LC-MS/MS method involves several key steps:
Sample Preparation: This is a critical step to remove interferences from the biological matrix and to concentrate the analyte. Common techniques include:
Protein Precipitation (PPT): A simple method where a solvent like acetonitrile is added to precipitate proteins.
Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous biological sample into an immiscible organic solvent.
Solid-Phase Extraction (SPE): The analyte is selectively adsorbed onto a solid sorbent and then eluted with a suitable solvent. This method often provides the cleanest extracts.
Chromatographic Separation: An optimized HPLC or UHPLC (Ultra-High-Performance Liquid Chromatography) method is used to separate the analyte from endogenous matrix components.
Mass Spectrometric Detection: A triple quadrupole mass spectrometer is typically used in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (e.g., [M+H]⁺ or [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides very high selectivity and sensitivity.
Method Validation: The analytical method must be rigorously validated according to regulatory guidelines to ensure its reliability. Validation parameters include linearity, accuracy, precision, selectivity, sensitivity (limit of detection and limit of quantification), recovery, and matrix effect. The matrix effect, which is the suppression or enhancement of ionization by co-eluting matrix components, is a significant challenge in bioanalysis and must be carefully evaluated.
The development of such robust analytical methods is crucial for pharmacokinetic, metabolic, and mechanistic studies of this compound, enabling a deeper understanding of its biological role.
Computational and Theoretical Studies on 2 4 Hydroxyphenyl Propane 1,3 Diol
Molecular Docking and Binding Affinity Predictions with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug design to understand how a ligand, such as 2-(4-hydroxyphenyl)propane-1,3-diol, might interact with a biological target, typically a protein. The process involves predicting the binding mode and affinity, often expressed as a binding energy, which indicates the strength of the interaction.
While specific molecular docking studies on this compound are not extensively available in the public domain, the principles can be illustrated by studies on structurally related compounds. For instance, molecular docking of chalcones, which also feature a phenyl group, has been used to evaluate their inhibitory potential against targets like the penicillin-binding proteins of Staphylococcus aureus. mdpi.com In such studies, the binding energy and the formation of hydrogen bonds and other interactions are key determinants of the compound's potential biological activity. mdpi.com For example, a study on 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, a related chalcone (B49325), reported a binding energy of -7.40 Kcal/mol against a bacterial protein, indicating strong binding potential. mdpi.com
The presence of hydroxyl groups in this compound suggests its potential to form hydrogen bonds with amino acid residues in the active site of a protein, a critical factor for stable binding. nih.gov Molecular docking studies on coumarin-based compounds, for example, have highlighted the importance of hydroxyl groups in achieving high binding affinity with SARS-CoV-2 proteins. nih.gov
A hypothetical molecular docking study of this compound would involve the following steps:
Obtaining the 3D structure of the target protein from a repository like the Protein Data Bank.
Preparing the 3D structure of this compound.
Using a docking program (e.g., AutoDock, PyRx) to predict the binding poses and calculate the binding affinities. nih.gov
Analyzing the interactions, such as hydrogen bonds and van der Waals forces, between the compound and the protein's active site residues.
The results would be presented in a table format, similar to the one below, which is a hypothetical representation.
Hypothetical Molecular Docking Results for this compound
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues (Amino Acids) |
|---|---|---|
| Protein Kinase A | -6.8 | SER53, LYS72, GLU170 |
| Cyclooxygenase-2 | -7.2 | ARG120, TYR355, SER530 |
This table is for illustrative purposes only and is not based on experimental data.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. nih.govbohrium.com These calculations provide valuable information on parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).
For this compound, DFT calculations could elucidate its chemical behavior. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is an indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov
Studies on similar molecules, like (E)-3-[1-(2-hydroxyphenylanilino)ethylidene]-6-methylpyran-2,4-dione, have used DFT with the B3LYP functional and 6-311G(d,p) basis set to determine these parameters. nih.gov For this related compound, the HOMO and LUMO energies were found to be -6.12 eV and -1.58 eV, respectively, resulting in an energy gap of 4.54 eV. nih.gov Similar calculations on other chalcone derivatives have also been performed to understand their electronic properties and reactivity. bohrium.comnih.gov
The MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. For this compound, the oxygen atoms of the hydroxyl groups would be expected to show negative electrostatic potential (red regions), indicating their susceptibility to electrophilic attack, while the hydrogen atoms would exhibit positive potential (blue regions). bohrium.com
Predicted Electronic Properties of this compound
| Property | Predicted Value | Reference |
|---|---|---|
| XlogP | 0.5 | uni.lu |
This table contains data predicted by computational methods and available in public databases.
Molecular Dynamics Simulations of Compound-Biomolecule Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a compound and a biomolecule over time. These simulations can reveal conformational changes in both the ligand and the protein upon binding, the role of solvent molecules, and the stability of the complex. nih.govnih.gov
An MD simulation of this compound in complex with a protein would typically involve:
Placing the docked complex in a simulation box filled with water molecules and ions to mimic physiological conditions.
Applying a force field (e.g., AMBER, GROMOS) to describe the interactions between atoms.
Simulating the system's evolution over a period ranging from nanoseconds to microseconds.
Analyzing the trajectory to understand the stability of the binding, conformational flexibility, and key interactions.
Prediction of Reaction Mechanisms and Energy Landscapes (e.g., thermal decomposition pathways)
Computational methods can also be used to predict the mechanisms and energy landscapes of chemical reactions, such as thermal decomposition. This involves identifying the transition states and intermediates along a reaction pathway and calculating their relative energies.
While there are no specific studies on the thermal decomposition of this compound, research on the decomposition of other organic molecules provides a framework for how such an investigation would be conducted. For example, studies on the thermal decomposition of perfluorocarboxylic acids have identified primary products and reaction mechanisms, such as HF elimination. nih.gov Similarly, DFT calculations have been used to investigate the dehydration of 2-propanol, a reaction that involves the removal of a water molecule, which is relevant to the diol structure of the target compound. arxiv.org
A computational study on the thermal decomposition of this compound would likely explore several potential pathways, such as:
Dehydration involving the loss of one or both hydroxyl groups from the propane-1,3-diol moiety.
Cleavage of the C-C bonds in the propane (B168953) chain.
Reactions involving the hydroxyphenyl group.
By calculating the activation energies for these different pathways, the most likely decomposition products and the conditions under which they form could be predicted.
Future Research Directions and Translational Perspectives for 2 4 Hydroxyphenyl Propane 1,3 Diol
Elucidation of Novel Biological Roles and Mechanistic Pathways
The biological activities of 2-(4-Hydroxyphenyl)propane-1,3-diol remain largely unexplored. However, its classification as a phenolic compound suggests potential for a range of pharmacological effects. Phenolic compounds, as a broad class, are known to possess antioxidant, anti-inflammatory, and anticancer properties. researchgate.netnih.govmdpi.com Future research should aim to systematically screen this compound for a variety of biological activities.
Initial studies could focus on its antioxidant capacity, given the presence of the hydroxyl group on the phenyl ring, which is a key feature for scavenging free radicals. researchgate.net Furthermore, investigations into its potential anti-inflammatory effects are warranted, as many phenolic compounds can modulate inflammatory pathways. nih.gov The compound has been isolated from the bark of Taxus cuspidata (Japanese yew), a plant known for producing the anticancer drug paclitaxel, suggesting that this and related compounds from this source may also possess cytotoxic or other pharmacologically relevant properties worth investigating.
Future studies should not only identify biological effects but also delve into the underlying mechanistic pathways. This would involve identifying specific molecular targets, such as enzymes or receptors, and elucidating how the compound modulates their function to exert its biological effects. nih.gov Techniques such as molecular docking and high-throughput screening could be employed to identify potential protein targets. aip.org
Table 1: Potential Biological Activities for Future Investigation
| Biological Activity | Potential Mechanism of Action |
|---|---|
| Antioxidant | Free radical scavenging via the phenolic hydroxyl group. researchgate.net |
| Anti-inflammatory | Modulation of inflammatory signaling pathways. nih.gov |
| Anticancer | Induction of apoptosis, cell cycle arrest, or inhibition of angiogenesis. mdpi.com |
| Neuroprotective | Protection against oxidative stress-induced neuronal damage. |
Development of Advanced Synthetic Routes with Improved Atom Economy and Selectivity
While this compound is commercially available, the development of more efficient and sustainable synthetic methods is a crucial area for future research. sigmaaldrich.combiosynth.com Key goals in this area should include improving atom economy, which maximizes the incorporation of atoms from the reactants into the final product, and enhancing selectivity to minimize the formation of byproducts. primescholars.com
Current synthetic approaches to diols often involve multiple steps and may use reagents that are not environmentally friendly. nih.govresearchgate.net Future research could explore catalytic methods, such as those employing transition metal catalysts or organocatalysts, to achieve the synthesis in fewer steps and with higher efficiency. nih.govrsc.org For instance, the direct and enantioselective functionalization of C(sp³)–H bonds is a transformative strategy that could be applied to the synthesis of chiral 1,3-diols from simple precursors. nih.gov
The principles of green chemistry should guide the development of new synthetic routes, aiming for reactions that are conducted under milder conditions, use less hazardous solvents, and generate minimal waste. primescholars.com A comparison of different synthetic strategies, including traditional methods and novel catalytic approaches, would be valuable in identifying the most sustainable and economically viable route for the production of this compound.
Table 2: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Advantages | Disadvantages |
|---|---|---|
| Traditional Multi-step Synthesis | Well-established procedures. | Often low atom economy, may use harsh reagents. primescholars.com |
| Catalytic Hydrogenation | Can be highly selective. | May require high pressure and temperature. |
| Asymmetric Dihydroxylation | Can produce enantiomerically pure diols. organic-chemistry.org | Often uses stoichiometric and toxic oxidants. |
| Organocatalytic Routes | Metal-free, often milder conditions. rsc.org | Catalyst loading can be high. |
Integration of Advanced Computational Modeling for Predictive Biology and Materials Science
Computational modeling presents a powerful tool for accelerating research into the properties and potential applications of this compound. In silico methods can be used to predict a wide range of properties, from biological activity to material characteristics, thereby guiding experimental work and reducing the need for extensive and costly laboratory screening. umsha.ac.irumsha.ac.irresearchgate.net
In the realm of predictive biology, molecular docking studies can be employed to identify potential protein targets for this compound, providing insights into its possible mechanisms of action. aip.orgnih.gov Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the chemical structure of this and related compounds with their biological activities, enabling the design of new derivatives with enhanced potency or selectivity. nih.gov
For materials science applications, computational chemistry can be used to predict the physicochemical properties of polymers and other materials derived from this compound. For example, parameters such as the topological polar surface area (TPSA) and lipophilicity (iLogP) can be calculated to predict the permeability and bioavailability of the compound. umsha.ac.irresearchgate.net These predictions can help in the design of novel biomaterials with specific properties.
Table 3: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Formula | C9H12O3 | Basic chemical identity. uni.lu |
| Molecular Weight | 168.19 g/mol | Influences bioavailability and permeability. biosynth.com |
| XlogP (predicted) | 0.5 | A measure of lipophilicity, affecting membrane permeability. uni.lu |
| Topological Polar Surface Area | 60.69 Ų | Relates to hydrogen bonding potential and permeability. |
| Hydrogen Bond Donors | 3 | Potential for interaction with biological targets. |
| Hydrogen Bond Acceptors | 3 | Potential for interaction with biological targets. |
Data sourced from PubChem and other chemical databases. biosynth.comuni.lu
Exploration in Emerging Fields of Biomaterials Science and Sustainable Chemistry
The unique structure of this compound makes it an attractive building block for the development of novel biomaterials and for applications in sustainable chemistry. Its diol functionality allows it to be used as a monomer in polymerization reactions to create polyesters and polyurethanes. wikipedia.org The presence of the phenolic group can impart antioxidant properties and provide a site for further chemical modification. nih.gov
In biomaterials science, this compound could be explored as a monomer for the synthesis of biodegradable polymers for applications in drug delivery, tissue engineering, and medical implants. nih.govnih.govresearchgate.netrsc.org The phenolic hydroxyl group could be used to attach drugs or other bioactive molecules, leading to the development of functional biomaterials with therapeutic properties. nih.gov
In the context of sustainable chemistry, this compound is of interest as a potential bio-based monomer. As it can be derived from lignin (B12514952), the most abundant natural aromatic polymer, it represents a renewable alternative to petroleum-based monomers. the-innovation.orgmdpi.com Research into the efficient depolymerization of lignin to produce this and other valuable aromatic compounds is a key area for future investigation. nih.govthe-innovation.org
Contribution to the Understanding of Natural Product Biosynthesis and Function
The biosynthesis of this compound in nature is not yet fully understood. Elucidating the enzymatic pathways responsible for its formation in organisms like Taxus cuspidata would be a significant contribution to the field of natural product biosynthesis. This knowledge could enable the development of biocatalytic or metabolic engineering approaches for its sustainable production. nih.govnih.gov
Lignin is formed through the oxidative polymerization of three main monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol, which are derived from the phenylpropanoid pathway. acs.org It is plausible that this compound is a downstream product of this pathway, and future research could focus on identifying the specific enzymes involved in its synthesis. nih.govacs.org Understanding the natural function of this compound in plants is another important research direction. It may play a role in plant defense, structural support, or as a signaling molecule.
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Paclitaxel |
| p-Coumaryl alcohol |
| Coniferyl alcohol |
| Sinapyl alcohol |
| Polyesters |
| Polyurethanes |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-Hydroxyphenyl)propane-1,3-diol derivatives in academic research?
- Methodological Answer : A common approach involves hydrogenation of intermediates using catalysts like Pd/C under acidic conditions (e.g., HCl in ethanol). For example, 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride is synthesized via catalytic hydrogenation of a hydroxylated precursor . Alternative routes include bromination and alkylation steps, as demonstrated in the preparation of intermediates like compounds of formula (18) and (19) .
Q. How should researchers handle safety and stability concerns during synthesis?
- Methodological Answer : While direct safety data for this compound is limited, analogous compounds (e.g., 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol) are classified as laboratory chemicals with no known acute hazards. Standard precautions include using fume hoods, PPE, and emergency protocols outlined in safety data sheets .
Q. What analytical techniques are critical for characterizing purity and structure?
- Methodological Answer : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is recommended for quality control . Nuclear magnetic resonance (NMR) and Fourier-transform infrared (FT-IR) spectroscopy are essential for structural validation, as shown in studies of β-O-4 lignin model compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in polymorphic form data for derivatives?
- Methodological Answer : X-ray crystallography and differential scanning calorimetry (DSC) are key for identifying polymorphs. For instance, crystalline forms of 2-amino-2-(2-(4-octylphenyl)ethyl)propane-1,3-diol were characterized via patent-disclosed methods, emphasizing solvent selection and recrystallization conditions . Conflicting data may arise from solvent polarity or temperature gradients, requiring reproducibility studies .
Q. What strategies optimize bioactivity in pharmacological derivatives (e.g., Fingolimod analogs)?
- Methodological Answer : Structure-activity relationship (SAR) studies highlight the importance of alkyl chain length and salt formation. For example, 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride (Fingolimod HCl) shows enhanced solubility and immunosuppressive activity compared to its free base . Advanced modifications, such as triazole ring incorporation, are explored to improve metabolic stability .
Q. How do steric and electronic effects influence reactivity in lignin model studies?
- Methodological Answer : Fluorinated β-O-4 lignin models (e.g., 2-(3,5-difluorophenoxy)-1-(3,4-dimethoxyphenyl)propane-1,3-diol) are used to track degradation via ³¹P NMR. Active oxygen species (AOS) selectively attack side chains, liberating fluorophenol markers. Computational modeling (DFT) can predict regioselectivity in alkaline oxygen treatments .
Q. What experimental designs address low yields in multi-step syntheses?
- Methodological Answer : Kinetic monitoring (e.g., in situ IR) and flow chemistry improve intermediates like 2-(azidomethyl)-2-nitropropane-1,3-diol. For brominated derivatives (e.g., 2,2-bis(bromomethyl)propane-1,3-diol), optimizing stoichiometry and reaction time reduces byproducts .
Data Analysis and Interpretation
Q. How should conflicting NMR data for diastereomers be reconciled?
- Methodological Answer : Use 2D NMR (COSY, HSQC) to distinguish diastereomers. For example, (3R,5R)-1-(4-Hydroxyphenyl)-7-phenylheptane-3,5-diol was confirmed via coupling constants and NOE correlations . Cross-validation with chiral HPLC or X-ray crystallography is advised .
Q. What role does this compound play in liquid crystal design?
- Methodological Answer : Derivatives like (E)-2-methyl-2-((2-(2-(4-((4-((4-(2-methylbutoxy)phenyl)diazenyl)phenoxy)methyl)phenoxy)ethoxy)ethoxy)methyl)propane-1,3-diol exhibit thermotropic behavior. Polarized optical microscopy (POM) and small-angle X-ray scattering (SAXS) characterize mesophase transitions .
Tables for Key Parameters
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
